molecular formula C8H14ClNO3 B2723568 Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride CAS No. 2490344-73-3

Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Cat. No. B2723568
CAS RN: 2490344-73-3
M. Wt: 207.65
InChI Key: REBJGGPXOZXJFE-JWAAWBFISA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane structure, which is a common structure in many bioactive compounds . It’s likely to be a complex organic compound with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of a bicyclic structure and multiple functional groups . The exact structure would need to be determined through detailed analysis.


Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives can undergo a variety of ring-opening reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions it’s subjected to.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have a molecular weight of around 205.68 and are typically stored at low temperatures .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of uses for similar compounds, there could be many possible directions for future research .

properties

IUPAC Name

methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(9)6(3-8)12-4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJGGPXOZXJFE-JWAAWBFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C(C1)OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12C[C@H]([C@@H](C1)OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

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